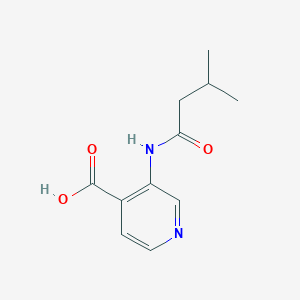

3-(3-Methylbutanamido)isonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(3-methylbutanoylamino)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)5-10(14)13-9-6-12-4-3-8(9)11(15)16/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

IMWLXBMZJCNYOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=CN=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methylbutanamido Isonicotinic Acid

Strategic Retrosynthesis of the 3-(3-Methylbutanamido)isonicotinic Acid Core

The retrosynthetic analysis of this compound identifies the central amide linkage as the primary point for disconnection. This strategic bond cleavage simplifies the target molecule into two more readily available or synthesizable precursors: a derivative of 3-aminoisonicotinic acid and a derivative of isovaleric acid (3-methylbutanoic acid). This approach is a cornerstone of modern organic synthesis, allowing for a logical and efficient planning of the synthetic route. The forward synthesis, therefore, involves the coupling of these two key fragments.

Synthesis of Isonicotinic Acid Precursors and Activated Forms

A critical step in the synthesis is the preparation and activation of the isonicotinic acid moiety. Isonicotinic acid, also known as pyridine-4-carboxylic acid, serves as the foundational pyridine (B92270) ring structure. chempanda.com However, for the amide bond to form efficiently, the carboxylic acid group must be activated to increase its electrophilicity.

Esterification of Isonicotinic Acid for Amidation Precursors

One common method to prepare a precursor for amidation is through the esterification of isonicotinic acid. This process typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using thionyl chloride with the alcohol. researchgate.netgoogle.com For instance, the reaction of isonicotinic acid with methanol (B129727) and sulfuric acid upon heating yields methyl isonicotinate (B8489971). researchgate.net This ester can then be a substrate in subsequent amidation reactions. While direct amidation of esters is possible, they are often converted to more reactive intermediates.

A variety of methods for the esterification of isonicotinic acid have been developed, including those utilizing microwave and ultrasound irradiation in the presence of natural zeolite catalysts to produce ethyl isonicotinate. researchgate.net Another approach involves the hydrogenolysis of lower alkyl esters of 2,6-dihalopyridine-4-carboxylic acid in the presence of a palladium catalyst to yield the corresponding isonicotinic acid esters. google.com

Generation of Isonicotinoyl Halides or Anhydrides

A more direct and highly effective method for activating the carboxylic acid is its conversion into an isonicotinoyl halide, most commonly isonicotinoyl chloride. guidechem.com This is typically achieved by treating isonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.com The reaction with thionyl chloride is often performed with catalytic amounts of dimethylformamide (DMF) and can even be conducted under solvent-free conditions, which is advantageous for large-scale production. nih.gov The resulting isonicotinoyl chloride, often in its hydrochloride salt form, is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution reactions with amines to form the desired amide bond. guidechem.comchemicalbook.com

| Activating Agent | Resulting Intermediate | Typical Reaction Conditions | Reference |

| Thionyl Chloride (SOCl₂) | Isonicotinoyl Chloride | Reflux with excess SOCl₂ | prepchem.comprepchem.com |

| Thionyl Chloride (SOCl₂) with DMF | Isonicotinoyl Chloride | Catalytic DMF, can be solvent-free | nih.gov |

| Phosphorus Pentachloride (PCl₅) | Isonicotinoyl Chloride | Reaction with isonicotinic acid | |

| Alcohol (e.g., Methanol, Ethanol) with Acid Catalyst (e.g., H₂SO₄) | Isonicotinate Ester | Heating the reaction mixture | researchgate.netresearchgate.net |

Synthesis of the 3-Methylbutanamide Moiety or its Amine Precursors

The aliphatic portion of the target molecule can be introduced as either 3-methylbutanamide (isovaleramide) or its corresponding amine precursor, isopentylamine (3-methylbutan-1-amine).

3-Methylbutanamide is an organic compound with the molecular formula C₅H₁₁NO and can exist as a colorless liquid or solid at room temperature. cymitquimica.comcymitquimica.com It finds use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Isopentylamine is a primary aliphatic amine that can be synthesized through various methods, including the reaction of isoamyl chloride with sodamide in liquid ammonia (B1221849) or by the reduction of isoamyl nitrile. guidechem.comchemicalbook.com It is a colorless, flammable liquid with a strong ammonia-like odor and is miscible with water, alcohol, and ether. chemicalbook.com Isopentylamine is also found in various natural sources and is a product of protein degradation. chemicalbook.com

| Compound | Molecular Formula | Key Synthesis Method | Physical Properties | Reference |

| 3-Methylbutanamide | C₅H₁₁NO | Not detailed in provided context | Colorless liquid or solid | cymitquimica.comcymitquimica.com |

| Isopentylamine | C₅H₁₃N | From isoamyl chloride and sodamide; reduction of isoamyl nitrile | Colorless, flammable liquid with ammoniacal odor | guidechem.comchemicalbook.comsigmaaldrich.com |

Amide Bond Formation: Coupling Reactions and Conditions

The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is achieved by coupling the activated isonicotinic acid derivative with the appropriate amine precursor.

Condensation Reactions for Amide Linkage Formation

The most common and efficient method for forming the amide linkage is through a condensation reaction. ucl.ac.uk When using the highly reactive isonicotinoyl chloride, it is readily coupled with an amine, such as 3-aminoisonicotinic acid's amino group, in a nucleophilic acyl substitution reaction. prepchem.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, if an isonicotinate ester is used as the precursor, the amidation can be achieved, although it may require more forcing conditions or the use of specific catalysts. The direct condensation of a carboxylic acid and an amine is also possible but generally requires high temperatures or the use of coupling reagents to facilitate the removal of water. ucl.ac.uk Modern amide bond formation can also be achieved using various coupling reagents or through biocatalytic methods, which offer milder reaction conditions. nih.govnih.gov

The synthesis of amino acid amides can also be accomplished by first activating the amino acid with a halogenating agent to form an intermediate, which is then reacted with ammonia or an amine. google.com

Catalytic Amidation Approaches (e.g., Silica (B1680970) or Palladium Catalysis)

Catalytic direct amidation represents a significant advancement in amide synthesis, avoiding the use of stoichiometric activating agents that generate substantial waste. catalyticamidation.info The primary byproduct in these catalytic reactions is water, aligning with the principles of green chemistry. catalyticamidation.info

Silica-Catalyzed Amidation

Silica gel (SiO₂) can function as an effective and reusable solid support and catalyst for the direct amidation of carboxylic acids and amines. rsc.org This approach often utilizes microwave irradiation to accelerate the reaction. rsc.org For the synthesis of this compound, silica would catalyze the condensation of 3-aminoisonicotinic acid and 3-methylbutanoic acid. The acidic nature of silanol (B1196071) groups on the silica surface is thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov

This method is advantageous due to the low cost, stability, and reusability of the silica catalyst. rsc.org

Interactive Table: Hypothetical Conditions for Silica-Catalyzed Synthesis

| Parameter | Value | Rationale |

| Reactants | 3-aminoisonicotinic acid, 3-methylbutanoic acid | Starting materials for amide formation. |

| Catalyst | Silica Gel (10 mol%) | Serves as a solid-phase catalyst. rsc.orgnih.gov |

| Solvent | Toluene or Solvent-free | Toluene allows for azeotropic removal of water; solvent-free conditions are greener. mdpi.com |

| Temperature | 110-150 °C | Sufficient thermal energy to drive the condensation reaction and remove water. |

| Method | Microwave Irradiation | Can significantly reduce reaction times compared to conventional heating. rsc.org |

| Water Removal | Dean-Stark trap or molecular sieves | Essential to shift the equilibrium towards amide product formation. mdpi.comucl.ac.uk |

Palladium-Catalyzed Amidation

Palladium catalysis is a powerful tool in organic synthesis, particularly for forming carbon-nitrogen bonds. However, its application in the direct amidation of carboxylic acids and amines is less common than its use in cross-coupling reactions. nih.gov Typically, palladium-catalyzed amidation involves the coupling of an aryl halide with an amide or an amine source. nih.govorganic-chemistry.org

A potential, albeit indirect, palladium-catalyzed route to this compound could involve the coupling of a halogenated isonicotinic acid derivative with 3-methylbutanamide. This highlights the versatility of palladium catalysts in constructing complex molecules that are valuable in medicinal chemistry. nih.gov

Optimization of Reaction Yield and Purity

Optimizing the synthesis of this compound is crucial for ensuring high efficiency and obtaining a product of sufficient quality for subsequent applications. This involves systematically adjusting various reaction parameters to maximize the conversion of reactants and minimize the formation of impurities.

Key parameters for optimization include:

Catalyst Loading: The amount of catalyst can impact reaction rate and cost. Lowering the catalyst loading while maintaining high yield is economically and environmentally beneficial.

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reactions but can also promote side reactions or decomposition. Kinetic studies can identify the optimal balance to achieve high conversion without significant byproduct formation. scilit.com

Solvent: The choice of solvent affects reactant solubility and can play a role in the reaction mechanism. For direct amidation, high-boiling, non-polar solvents are often used to facilitate the azeotropic removal of water. mdpi.com

Purification: Post-reaction workup and purification are critical for isolating the target compound with high purity. Techniques such as recrystallization from a suitable solvent system can effectively remove unreacted starting materials and byproducts. mdpi.com

Interactive Table: Optimization Parameters and Their Potential Effects

| Parameter Varied | Condition A | Condition B | Condition C | Expected Outcome |

| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% | Determine the minimum catalyst required for efficient conversion. scilit.com |

| Temperature | 100 °C | 120 °C | 140 °C | Affects reaction rate and potential for side-product formation. |

| Solvent | Toluene | Xylene | Mesitylene | Higher boiling points allow for higher reaction temperatures and more efficient water removal. |

| Purity (Post-Recrystallization) | 95% | 98% | >99% | Optimization of crystallization solvent and conditions can significantly enhance final product purity. mdpi.com |

Sustainable and Green Chemical Synthesis Considerations

The principles of green chemistry are increasingly guiding the development of new synthetic routes. nih.govresearchgate.net For the synthesis of this compound, a key goal is to move away from traditional methods that rely on stoichiometric coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, PyBOP). catalyticamidation.infoucl.ac.uk These reagents generate significant amounts of chemical waste that can be difficult and costly to dispose of. catalyticamidation.info

Catalytic direct amidation is an inherently greener approach because the only stoichiometric byproduct is water. catalyticamidation.infoucl.ac.uk This dramatically improves the atom economy of the process. Further green considerations include:

Use of Reusable Catalysts: Heterogeneous catalysts, such as silica (SiO₂) or niobia (Nb₂O₅), can be recovered after the reaction and reused in subsequent batches, reducing waste and cost. rsc.orgscilit.com

Solvent Choice: Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. unibo.it Exploring solvent-free reaction conditions or using greener solvents like 2-MeTHF instead of THF are important considerations. unibe.ch

By focusing on catalytic methods, the synthesis of this compound can be aligned with modern standards of sustainability, reducing its environmental impact. nih.gov

Advanced Characterization and Analytical Techniques for 3 3 Methylbutanamido Isonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional and two-dimensional NMR data, the precise arrangement of atoms and their chemical environments within 3-(3-Methylbutanamido)isonicotinic acid can be established.

One-dimensional ¹H and ¹³C NMR spectra provide crucial information regarding the chemical environment, connectivity, and number of unique protons and carbons in the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the isonicotinic acid ring and the 3-methylbutanamido side chain. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. The protons of the aliphatic side chain, including the methylene (B1212753) and methine protons, as well as the terminal methyl groups, will resonate in the upfield region of the spectrum. The amide proton (N-H) is also expected to be present, with a chemical shift that can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the amide functional groups are characteristically found in the most downfield region (δ 160-180 ppm). The aromatic carbons of the pyridine ring will also have distinct chemical shifts, while the aliphatic carbons of the side chain will appear at higher field strengths.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.8 | - |

| Pyridine-H5 | 7.8 - 8.1 | - |

| Pyridine-H6 | 8.8 - 9.1 | - |

| Amide-NH | 9.5 - 10.5 | - |

| Methylene (-CH₂-) | 2.2 - 2.5 | 40 - 45 |

| Methine (-CH-) | 2.0 - 2.3 | 25 - 30 |

| Methyl (-CH₃) x 2 | 0.9 - 1.1 | 20 - 25 |

| Pyridine-C2 | - | 150 - 155 |

| Pyridine-C3 | - | 135 - 140 |

| Pyridine-C4 | - | 140 - 145 |

| Pyridine-C5 | - | 120 - 125 |

| Pyridine-C6 | - | 150 - 155 |

| Carboxyl C=O | - | 165 - 170 |

| Amide C=O | - | 170 - 175 |

Note: Predicted values are based on the analysis of isonicotinic acid and related amide structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are pivotal for confirming the connectivity of atoms within the molecule, resolving ambiguities that may arise from one-dimensional spectra. hmdb.canih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between adjacent protons on the pyridine ring, as well as between the protons within the 3-methylbutanamido side chain (e.g., between the methylene, methine, and methyl protons).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. nih.gov This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. Key HMBC correlations for this compound would include the correlation from the amide proton to the amide carbonyl carbon and to the C3 carbon of the pyridine ring, definitively establishing the position of the side chain. Additionally, correlations from the pyridine protons to the carboxylic acid carbonyl carbon would confirm its position at C4.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₁H₁₄N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₅N₂O₃⁺ | 223.1077 |

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) would provide strong confirmation of the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable information about the molecular structure.

The fragmentation of protonated this compound would likely proceed through the cleavage of the amide bond, which is a common fragmentation pathway for such compounds. This would result in the formation of characteristic fragment ions corresponding to the isonicotinic acid moiety and the 3-methylbutananoyl group.

Predicted Key MS/MS Fragments for [C₁₁H₁₄N₂O₃+H]⁺

| m/z | Proposed Fragment Structure | Neutral Loss |

| 138.0397 | 3-aminoisonicotinic acid | C₅H₁₀O |

| 124.0393 | Isonicotinic acid | C₅H₁₁NO |

| 85.0651 | 3-methylbutananoyl cation | C₆H₅N₂O₂ |

The observation of these and other fragments would allow for the reconstruction of the molecular structure and confirm the connectivity of the isonicotinic acid core to the 3-methylbutanamido side chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands for its constituent functional groups. These include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

N-H stretch: A band around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration.

C-H stretches: Aromatic C-H stretches appearing above 3000 cm⁻¹, and aliphatic C-H stretches appearing just below 3000 cm⁻¹.

C=O stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch would typically appear around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) would be observed around 1650-1680 cm⁻¹.

C=C and C=N stretches: Vibrations associated with the pyridine ring, typically in the 1400-1600 cm⁻¹ region.

N-H bend: The amide N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound.

Based on a comprehensive search for scientific literature and data, there is currently no specific published information available for the advanced characterization and analytical techniques of the chemical compound "this compound".

The requested detailed research findings, including specific data for Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Diffraction (XRD), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for this particular compound, are not present in the accessible public domain.

While research exists for related compounds such as isonicotinic acid and other derivatives, the strict requirement to focus solely on "this compound" cannot be fulfilled with scientifically accurate and verifiable data at this time. The generation of data tables and detailed findings as per the provided outline is therefore not possible.

Chromatographic Methods for Purity Assessment and Quantification

Thin-Layer Chromatography (TLC) in Synthesis Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for monitoring the progress of the amidation reaction that yields this compound and for evaluating the purity of the final product. This technique is instrumental in determining the consumption of starting materials, such as 3-aminoisonicotinic acid and 3-methylbutanoyl chloride, and the formation of the desired amide.

In a typical TLC analysis, the reaction mixture is spotted onto a silica (B1680970) gel plate, which acts as the stationary phase. The selection of an appropriate mobile phase is crucial for achieving clear separation between the starting materials, the product, and any potential impurities. For N-acyl isonicotinic acid derivatives, a mobile phase consisting of a mixture of a moderately polar solvent and a more polar solvent is often effective. For instance, a common system would be a mixture of chloroform (B151607) and methanol (B129727). The polarity of this solvent system can be fine-tuned to optimize the separation; a higher proportion of methanol increases the polarity, leading to a greater elution of polar compounds.

The visualization of the spots on the TLC plate is typically achieved under UV light, as the pyridine ring in the compound is UV-active. The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. The less polar a compound, the further it will travel up the plate, resulting in a higher Rƒ value. In the synthesis of this compound, the product is expected to be less polar than the starting material, 3-aminoisonicotinic acid, and thus should exhibit a higher Rƒ value. The disappearance of the spot corresponding to the starting material and the appearance of a new, single spot for the product would indicate the completion of the reaction and the purity of the isolated compound.

| Compound | Typical Stationary Phase | Typical Mobile Phase | Expected Rƒ Value Range | Visualization Method |

|---|---|---|---|---|

| 3-Aminoisonicotinic acid (Starting Material) | Silica Gel 60 F254 | Chloroform:Methanol (9:1 v/v) | Low (e.g., 0.2-0.3) | UV Light (254 nm) |

| This compound (Product) | Silica Gel 60 F254 | Chloroform:Methanol (9:1 v/v) | Higher (e.g., 0.5-0.6) | UV Light (254 nm) |

Elemental Microanalysis

Elemental microanalysis, often referred to as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a crucial check on the purity and empirical formula of a synthesized compound like this compound.

The molecular formula for this compound is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol . Based on this, the theoretical elemental composition can be calculated. The experimental values obtained from the CHN analyzer for a pure sample should closely match these theoretical percentages, typically within a margin of ±0.4%. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or that the incorrect compound has been synthesized.

The process involves the combustion of a small, precisely weighed sample in a controlled environment with an excess of oxygen. The combustion products—carbon dioxide, water vapor, and nitrogen oxides—are then passed through a series of detectors that quantify each component. From these quantities, the original mass percentages of C, H, and N in the sample are determined.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Acceptable Deviation (%) |

|---|---|---|---|

| Carbon (C) | 59.45 | Typically within 59.05 - 59.85 | ±0.4 |

| Hydrogen (H) | 6.35 | Typically within 5.95 - 6.75 | ±0.4 |

| Nitrogen (N) | 12.60 | Typically within 12.20 - 13.00 | ±0.4 |

Computational Chemistry and Theoretical Investigations of 3 3 Methylbutanamido Isonicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy in predicting molecular properties. nih.govscirp.org DFT calculations for 3-(3-methylbutanamido)isonicotinic acid would focus on optimizing its structure and elucidating its electronic and reactive nature.

Geometric optimization is a fundamental DFT procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govarxiv.org For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum (e.g., anti-amide) | ~180° | 0.00 | 75.5 |

| Local Minimum 1 (e.g., syn-amide) | ~0° | 1.50 | 8.8 |

| Local Minimum 2 (isobutyl rotation) | Variable | 0.95 | 15.7 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks, respectively.

For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the pyridine (B92270) ring and the amide group. The LUMO is likely distributed over the electron-deficient carboxylic acid group and the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a large energy gap indicates higher stability and lower reactivity. pmf.unsa.ba DFT calculations on related isonicotinic acid derivatives provide a reference for the expected range of these values. semanticscholar.orgaip.org

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.45 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.13 | Difference between LUMO and HOMO energies; an indicator of chemical stability. pmf.unsa.ba |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. rsc.org It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential, providing a guide to intermolecular interactions and chemical reactivity. mdpi.com

The MEP map of this compound would reveal distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to high negative potential and are susceptible to electrophilic attack. They are expected around the highly electronegative oxygen atoms of the carbonyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. nih.gov

Positive Regions (Blue): These electron-deficient areas have a high positive potential and are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the amide proton.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule, like the isobutyl group's hydrocarbon backbone.

The MEP map is invaluable for predicting sites of hydrogen bonding and other noncovalent interactions. osti.gov

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. researchgate.net These conceptual DFT-based descriptors provide a framework for comparing the chemical behavior of different molecules. mdpi.com

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. pmf.unsa.ba It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule undergoes electronic changes.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -μ.

Global Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

These descriptors, calculated for this compound, would allow for a quantitative assessment of its stability and propensity to engage in chemical reactions. epstem.netresearchgate.net

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Chemical Potential (μ) | -4.015 | Measures electron escaping tendency. |

| Chemical Hardness (η) | 2.565 | Indicates resistance to charge transfer; a measure of stability. pmf.unsa.ba |

| Global Softness (S) | 0.390 | Reciprocal of hardness; indicates reactivity. |

| Electronegativity (χ) | 4.015 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | 3.141 | Quantifies the propensity to act as an electrophile. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding within a molecule. frontiersin.org It examines the delocalization of electron density from filled, Lewis-type orbitals (donors) to empty, non-Lewis type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis could identify and quantify several key intramolecular interactions:

Intramolecular Hydrogen Bonds: A potential hydrogen bond could form between the amide hydrogen (donor) and the carbonyl oxygen of the carboxylic acid (acceptor), or between the carboxylic acid proton and the pyridine nitrogen, depending on the conformer. A significant E(2) value for such an interaction would confirm its presence and contribution to conformational stability. mdpi.com

Studies on related nicotinamide (B372718) salts have used NBO analysis to successfully identify the strongest hydrogen bonds and charge transfer interactions within the molecular system. researchgate.netnih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(N)amide | π(C=O)amide | n → π (Amide Resonance) | ~50-60 |

| LP(O)carboxyl | σ(N-H)amide | Intramolecular H-Bond | ~2-5 |

| σ(C-H) | σ(C-C) | σ → σ* (Hyperconjugation) | ~1-3 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Given that many derivatives of isonicotinic acid are known for their potent antitubercular activity, a relevant docking study for this compound would involve a key enzyme from Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA). nih.govutm.my The simulation would predict how the molecule fits into the InhA active site and calculate a docking score, which is an estimate of the binding free energy (a more negative score indicates stronger binding).

The analysis would focus on the specific intermolecular interactions stabilizing the ligand-protein complex, including:

Hydrogen Bonds: Formed between the ligand's hydrogen bond donors (e.g., -NH of the amide, -OH of the carboxylic acid) and acceptors (e.g., C=O oxygens, pyridine nitrogen) and complementary amino acid residues in the active site (e.g., Serine, Tyrosine). wu.ac.th

Hydrophobic Interactions: Involving the nonpolar parts of the ligand, such as the isobutyl group and the pyridine ring, with hydrophobic residues (e.g., Phenylalanine, Leucine, Isoleucine) in the protein's binding pocket. wu.ac.th

π-π Stacking: Potential interactions between the aromatic pyridine ring of the ligand and aromatic residues like Phenylalanine or Tyrosine. wu.ac.th

These simulations can rationalize biological activity and provide a structural basis for designing more potent analogues. orientjchem.org

| Parameter | Value/Description |

|---|---|

| Target Protein | Enoyl-acyl carrier protein reductase (InhA) |

| Binding Energy (Docking Score) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Amide N-H with Tyr158 (2.1 Å) |

| Carboxyl O-H with Ser94 (1.9 Å) | |

| Pyridine N with Gly96 (2.5 Å) | |

| Hydrophobic Interactions | Isobutyl group with Phe149, Met199 |

Prediction of Ligand-Target Binding Modes

The prediction of how a ligand, such as this compound, binds to a biological target is a foundational step in computational drug discovery. This process, known as molecular docking, computationally places the ligand into the active site of a protein to predict its preferred binding orientation and conformation.

In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand's structure is built and optimized using computational chemistry software. Docking algorithms then explore a multitude of possible binding poses of the ligand within the protein's binding pocket, scoring each pose based on a function that estimates the binding free energy.

For instance, in studies involving isonicotinic acid hydrazide analogs, molecular docking has been used to predict their binding modes within the active site of enzymes like the 2-trans-enoyl-acyl carrier protein reductase (InhA), a key target in Mycobacterium tuberculosis. nih.gov These simulations identify plausible interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For a compound like this compound, docking studies would similarly aim to identify key amino acid residues in a target's active site that interact with its isonicotinic acid core, the amide linkage, and the methylbutanamido group. The predicted binding mode provides a structural hypothesis for the compound's mechanism of action.

A study on isonicotinoyl hydrazide derivatives as potential inhibitors for the main protease of SARS-CoV-2 (COVID-19) predicted that these molecules would be located in the active sites of the enzyme. nanobioletters.com The various derivatives showed different binding poses, highlighting how substitutions on the core structure influence the interaction with the target.

| Ligand Derivative Example | Target Protein | Predicted Interacting Residues (Illustrative) | Reference |

| N-(2-isonicotinoylhydrazine-carbonothioyl)benzamide | COVID-19 Main Protease | Glu166, Ser144, Cys145 | nanobioletters.com |

| Isonicotinic acid hydrazide analogue | M. tuberculosis InhA | Key amino acids in the active site | nih.gov |

This table provides illustrative examples from studies on related compounds.

Assessment of Binding Affinities and Interaction Analysis (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Following the prediction of binding modes, a detailed analysis of the interactions and an estimation of the binding affinity are performed. The scoring functions used in molecular docking provide an initial estimate of the binding strength, often expressed in kcal/mol. Lower (more negative) scores generally suggest a more favorable binding affinity.

For example, in a study of 1,3-thiazinan-3-yl isonicotinamide (B137802) derivatives, designed analogues were evaluated for their binding affinity to the enoyl ACP reductase enzyme. nih.gov The binding energies of the designed compounds were found to be comparable to that of the standard drug Isoniazid (B1672263), suggesting similar binding strengths. nih.gov

A deeper analysis of the docked poses reveals the specific non-covalent interactions that contribute to the binding affinity. These interactions are crucial for the stability of the ligand-receptor complex and include:

Hydrogen Bonds: These occur between hydrogen bond donors (like the N-H of the amide) and acceptors (like the C=O of the amide or the nitrogen of the pyridine ring) in both the ligand and the protein. In the case of this compound, the carboxylic acid group, the amide group, and the pyridine nitrogen are all potential sites for hydrogen bonding.

Hydrophobic Interactions: The nonpolar parts of the ligand, such as the methylbutyl group, can form favorable interactions with hydrophobic amino acid residues (e.g., valine, leucine, isoleucine) in the protein's active site.

Electrostatic Interactions: These include interactions between charged groups, such as the carboxylate of the ligand and positively charged amino acid residues (e.g., lysine, arginine), as well as interactions between polar groups.

| Interaction Type | Potential Functional Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid (OH, C=O), Amide (NH, C=O), Pyridine Nitrogen | Serine, Threonine, Aspartate, Glutamate, Lysine, Arginine, Histidine |

| Hydrophobic Interactions | Methylbutyl group, Pyridine ring | Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Electrostatic Interactions | Carboxylate (COO-) | Lysine, Arginine, Histidine |

This table outlines the potential interactions for the specified compound based on general principles of molecular recognition.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability and behavior of the ligand-receptor complex in a simulated physiological environment.

Conformational Sampling and Dynamic Behavior in Simulated Environments

MD simulations allow for the exploration of the conformational landscape of the ligand both in solution and when bound to its target. For a flexible molecule like this compound, the simulation can reveal the preferred conformations of the methylbutanamido side chain and the rotational freedom around the amide bond.

In a study on isonicotinamide/formamide cocrystals, MD simulations were used to study the stability of the crystal structure by analyzing the distances and angles of atoms involved in hydrogen bonds. researchgate.net This demonstrates how MD can be used to understand the dynamic behavior of molecules and their interactions. Similarly, MD simulations of this compound in a simulated aqueous environment would reveal its conformational preferences and interactions with water molecules.

Ligand-Receptor Complex Stability and Flexibility

A key application of MD simulations in drug discovery is to assess the stability of the docked ligand-receptor complex. A simulation is run for a period of time (typically nanoseconds to microseconds), and the trajectory of the ligand within the binding site is analyzed. If the ligand remains stably bound in its initial docked pose and maintains key interactions, it provides confidence in the docking prediction.

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A low and stable RMSD value suggests that the complex is stable. Furthermore, the flexibility of different parts of the protein can be analyzed using the root-mean-square fluctuation (RMSF), which can highlight regions of the protein that become more or less flexible upon ligand binding.

For example, MD simulations have been used to investigate the interactions of antimicrobial peptides with model membranes, revealing the mechanisms of adsorption and insertion and how the peptides affect membrane stability. nih.gov While not a protein-ligand interaction in the traditional sense, this illustrates the power of MD in understanding the dynamic behavior of molecular systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Derivation of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's structure. For a series of isonicotinic acid amides, including this compound, these descriptors can be categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds, number of hydrogen bond donors/acceptors), and electronic descriptors (e.g., partial charges).

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

In a QSAR study on 1,3-thiazinan-3-yl isonicotinamide derivatives, various 2D and 3D descriptors were calculated to build models that could predict the antitubercular activity of new analogues. nih.gov Similarly, a study on N(2)-acyl isonicotinic acid hydrazide derivatives used QSAR models to describe their antimicrobial activity. nih.gov These studies provide a basis for which descriptors would be relevant for a QSAR analysis of this compound and its derivatives.

| Descriptor Class | Example Descriptors | Relevance |

| 1D Descriptors | Molecular Weight | Influences absorption, distribution, and metabolism. |

| 2D Descriptors | LogP (Lipophilicity) | Relates to membrane permeability and binding to hydrophobic pockets. |

| Number of Hydrogen Bond Donors/Acceptors | Important for specific interactions with the target. | |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties. | |

| 3D Descriptors | Molecular Volume/Surface Area | Steric factors that influence how the ligand fits into the binding site. |

| Dipole Moment | Relates to the overall polarity of the molecule and electrostatic interactions. | |

| HOMO/LUMO Energies | Quantum mechanical descriptors related to chemical reactivity. |

This table presents a selection of common molecular descriptors that would be calculated in a QSAR study of isonicotinic acid derivatives.

No Publicly Available Research Found for Computational and Predictive Modeling of this compound

The inquiry into the computational and predictive properties of this specific chemical compound did not yield any detailed findings related to its theoretical investigations. Consequently, information regarding the use of statistical and machine learning approaches for developing predictive models for this compound is not available in the reviewed sources. Furthermore, the absence of such models means there is no associated data on their validation and robustness.

Researchers have not yet published studies that would provide the specific data required to detail the computational and predictive characteristics of this compound. Therefore, the creation of data tables and a detailed discussion on this subject as requested cannot be fulfilled at this time.

Structure Activity Relationship Sar and Mechanistic Elucidation of 3 3 Methylbutanamido Isonicotinic Acid

Exploration of the Isonicotinoyl Moiety's Role in Molecular Recognition

The isonicotinoyl moiety, which is a pyridine (B92270) ring substituted with a carboxylic acid at the 4-position, serves as a critical pharmacophore for molecular recognition. This structural component is frequently found in biologically active compounds and its interaction with target proteins is often fundamental to their mechanism of action. Molecular design and docking studies on various isonicotinates reveal that the binding orientation is frequently centered on the isonicotinoyl group. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule within a specific binding site. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine in a protein target. The carboxylic acid group is ionizable at physiological pH, enabling it to form strong ionic bonds or salt bridges with positively charged residues like arginine or lysine.

In studies of related isonicotinic acid derivatives, the reactivity of the pyridine nitrogen atom has been shown to be essential for biological activity. researchgate.net This suggests that the electronic properties of the isonicotinoyl ring system are finely tuned for target engagement. These interactions collectively stabilize the ligand-receptor complex, determining the molecule's affinity and specificity for its biological target.

Contribution of the 3-Methylbutanamido Side Chain to the Molecular Activity Profile

The 3-methylbutanamido side chain, attached at the 3-position of the pyridine ring, significantly influences the molecule's physicochemical properties and its interaction with biological targets. This side chain can be broken down into the amide linker and the branched alkyl group (isopentyl group).

Amide Linker: The amide group (-CONH-) is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This allows it to form crucial hydrogen bonds that can help orient the molecule within a binding pocket and contribute to its binding affinity. Amide derivatives are a well-established class of compounds with a wide range of biological activities, partly due to the stability and bonding capability of this linker. frontiersin.orgsphinxsai.com

3-Methylbutyl (Isopentyl) Group: This branched, non-polar alkyl group primarily contributes to the molecule's lipophilicity or hydrophobicity. This property is crucial for several aspects of its activity profile, including its ability to cross cell membranes and the nature of its interaction with the target protein. A hydrophobic side chain like this is likely to fit into a hydrophobic pocket within a receptor or enzyme active site, displacing water molecules and leading to a favorable entropic contribution to the binding energy through van der Waals forces. The steric bulk of the branched chain can also play a role in selectivity, allowing the molecule to fit snugly into a specifically shaped pocket while preventing it from binding to other, less accommodating sites.

The combination of these features suggests the 3-methylbutanamido side chain is critical for modulating the molecule's absorption, distribution, and target-binding profile.

Table 1: Potential Molecular Interactions Mediated by the 3-Methylbutanamido Side Chain

| Structural Component | Potential Interaction Type | Interacting Partner (e.g., Amino Acid Residue) | Contribution to Activity |

|---|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine (side chain carbonyl/hydroxyl) | Binding Affinity, Orientation |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine (side chain amine/hydroxyl) | Binding Affinity, Orientation |

| 3-Methylbutyl Group | Hydrophobic / Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine | Binding Affinity, Lipophilicity, Membrane Permeability |

| Branched Alkyl Structure | Steric Interactions | Binding Pocket Topography | Target Selectivity |

Stereochemical Effects on Structure-Activity Relationships

The specific structure of 3-(3-Methylbutanamido)isonicotinic acid is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. However, the principles of stereochemistry are vital in pharmacology, and the introduction of a chiral center could have profound effects on the molecule's biological activity.

For instance, if a substituent were added to the butanamido side chain, creating a chiral center, the resulting enantiomers (R and S forms) would likely exhibit different activities. Biological systems, such as enzymes and receptors, are themselves chiral and often show a high degree of stereoselectivity. One enantiomer may fit perfectly into a binding site, leading to a strong biological response, while the other may fit poorly or not at all, resulting in weak or no activity. This concept is a cornerstone of modern drug design. elsevierpure.com

Studies on other chiral amides and cyclic derivatives have demonstrated that stereochemistry can significantly impact molecular stability and biological function. elsevierpure.comresearchgate.net Therefore, while the parent compound is achiral, any future derivatives designed with chiral centers would require careful stereochemical analysis to optimize their therapeutic potential.

Comparative Analysis with Analogues and Derivatives of Isonicotinic Acid Amides

To predict the activity of this compound, it is useful to compare it with known analogues. The most famous derivative is isonicotinic acid hydrazide, or isoniazid (B1672263), a cornerstone drug for treating tuberculosis. nih.gov The activity of isoniazid and its analogues depends on the substituents on both the pyridine ring and the hydrazide group.

For example, quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have shown that electronic, steric, and lipophilic properties of the substituents correlate with antibacterial activity. researchgate.net Similarly, other derivatives have been synthesized and tested for a range of activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov The table below compares several isonicotinic acid derivatives, highlighting how modifications to the core structure influence their biological profile. This comparative analysis suggests that the nature of the side chain is a key determinant of the specific biological activity.

Table 2: Comparative Analysis of Isonicotinic Acid Derivatives

| Compound Name | Side Chain / Core Modification | Reported Biological Activity | Reference |

|---|---|---|---|

| Isoniazid (Isonicotinic acid hydrazide) | -CONHNH₂ at position 4 | Antitubercular (inhibits mycolic acid synthesis) | nih.gov |

| 3-Methylisonicotinic acid hydrazide | -CH₃ at position 3; -CONHNH₂ at position 4 | Weak antitubercular activity | nih.gov |

| 2-Methylisonicotinic acid hydrazide | -CH₃ at position 2; -CONHNH₂ at position 4 | Antitubercular activity (equipotent to isoniazid) | nih.gov |

| Isonicotinates (various esters) | Ester linkages with varying alkyl chains | Anti-inflammatory (ROS inhibition) | nih.gov |

| This compound | -NHCO(CH₂)₂CH(CH₃)₂ at position 3; -COOH at position 4 | Hypothetical (based on structure) | N/A |

Theoretical Frameworks for Mechanisms of Molecular Action

Given its structural similarity to other enzyme inhibitors, a plausible mechanism of action for this compound is the inhibition of a specific enzyme. The structure suggests it could compete with an endogenous substrate for binding to an enzyme's active site. A hypothetical model for this interaction can be constructed based on the roles of its constituent parts.

Within an enzyme's active site, the molecule could be oriented such that the isonicotinoyl moiety provides the primary anchoring interactions. The pyridine nitrogen and the carboxylic acid group could form hydrogen bonds and/or salt bridges with polar or charged amino acid residues like serine, arginine, or histidine. The amide linker could provide additional hydrogen bonding interactions to further stabilize the complex. The hydrophobic 3-methylbutyl tail would likely be positioned within a non-polar pocket of the active site, lined with residues such as leucine, valine, and isoleucine. This hydrophobic interaction would be critical for binding affinity and could confer selectivity.

Enzymes involved in metabolic pathways, such as dehydrogenases (which use NAD+, a molecule containing a nicotinamide (B372718) moiety) or transferases, could be potential targets. For instance, the compound might act as an allosteric modulator of an enzyme like nicotinamide phosphoribosyltransferase (NAMPT), which is involved in NAD+ biosynthesis. nih.gov

Table 3: Hypothetical Enzyme Binding Interactions for this compound

| Molecular Moiety | Interaction Type | Postulated Amino Acid Partner(s) |

|---|---|---|

| Isonicotinoyl - Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Isonicotinoyl - Carboxylic Acid | Ionic Bond / Hydrogen Bond | Arginine, Lysine, Histidine |

| Amide Linker (-CONH-) | Hydrogen Bond Donor/Acceptor | Asparagine, Glutamine, Backbone Carbonyls/Amides |

| 3-Methylbutyl Side Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

Based on its structure and the known activities of related compounds, this compound could potentially interfere with several key cellular pathways.

One possibility is the disruption of lipid biosynthesis. The well-known drug isoniazid functions by inhibiting InhA, an enzyme essential for the synthesis of mycolic acids in mycobacteria. nih.gov While this compound is structurally different, the presence of the isonicotinic acid core suggests it could potentially target a related enzyme in a fatty acid synthesis pathway in susceptible organisms.

Another potential mechanism involves interference with cellular bioenergetics through the NAD+ metabolic pathway. Nicotinic acid and nicotinamide are precursors for NAD+, a critical coenzyme in redox reactions. A derivative like this compound could act as an antagonist or modulator of enzymes in the NAD+ salvage pathway, thereby affecting cellular energy levels and redox homeostasis. nih.gov

Finally, nicotinic acid derivatives have been implicated in modulating inflammatory signaling cascades. For example, nicotinic acid can affect the SIRT1/PARP-1/NLRP3 signaling pathway, which is involved in inflammation. It is plausible that this compound could similarly interact with components of inflammatory pathways, suggesting a potential role as an anti-inflammatory agent.

Ligand Reactivity and Potential for in situ Transformation

Detailed research findings, data tables, and mechanistic elucidation for this compound are not available in the public scientific literature.

Future Research Directions for 3 3 Methylbutanamido Isonicotinic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-(3-Methylbutanamido)isonicotinic acid and its analogs is foundational to any further investigation. Future research should focus on developing synthetic routes that are not only efficient and high-yielding but also scalable and environmentally sustainable.

Historically, the synthesis of related compounds such as isonicotinic acid has been achieved through methods like the oxidation of γ-picoline. wikipedia.org For this compound, a key step would involve the amide bond formation between 3-aminoisonicotinic acid and 3-methylbutanoic acid or its activated derivative.

Future synthetic strategies could explore:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a flow-based process for the amidation step could significantly improve the production of the target compound.

Biocatalysis: The use of enzymes, such as lipases or amidases, could provide a greener and more selective alternative to traditional chemical catalysts for the amide bond formation.

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of isonicotinic acid derivatives.

A comparative table of potential synthetic routes is presented below:

| Synthesis Method | Potential Advantages | Potential Challenges |

| Conventional Batch Synthesis | Well-established procedures | Longer reaction times, potential for side products |

| Flow Chemistry | Improved safety, scalability, and process control | Requires specialized equipment |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and cost |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability can be a concern |

Advanced Computational Design and Screening of Analogues

Computational methods are invaluable for accelerating the drug discovery process. For this compound, in silico techniques can be employed to design and screen a virtual library of analogs with potentially improved biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): By generating a dataset of analogs and their corresponding biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govnih.gov This approach helps in prioritizing the synthesis of the most promising candidates.

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can be performed to predict the binding mode and affinity of its analogs to the target protein. nih.gov This provides insights into the key molecular interactions that govern biological activity.

An example of a hypothetical series of analogs for computational screening is shown below:

| Analog | R1 Group (at position 3 of pyridine) | R2 Group (side chain) |

| 1 | -NH-CO-CH2-CH(CH3)2 | -H |

| 2 | -NH-CO-CH(CH3)2 | -H |

| 3 | -NH-CO-C(CH3)3 | -H |

| 4 | -NH-CO-CH2-Ph | -H |

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery. Investigating the polypharmacological potential of this compound could uncover novel therapeutic applications.

Future research in this area could involve:

Target Fishing: Using computational methods to screen this compound against a panel of known biological targets to identify potential off-target interactions.

Phenotypic Screening: Employing cell-based assays to assess the effect of the compound on various cellular phenotypes, which can provide clues about its mechanism of action and potential targets.

Integration of Omics Data for Deeper Mechanistic Insights

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of a compound. mdpi.commdpi.com For this compound, an integrated multi-omics approach could elucidate its mechanism of action.

Transcriptomics (RNA-Seq): To identify changes in gene expression in response to treatment with the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To study the impact on cellular metabolism by profiling changes in endogenous metabolites.

The integration of these datasets can help in constructing a detailed picture of the cellular pathways modulated by this compound. mdpi.com

Application of Artificial Intelligence in Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the development of predictive models. nih.govmdpi.com

For this compound, AI can be applied in several ways:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties based on a learned understanding of chemical space.

Predictive Modeling: Machine learning algorithms, such as deep neural networks, can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds with high accuracy. nih.govblogspot.com

Interpretable AI: Techniques like SHAP (SHapley Additive exPlanations) can provide insights into the molecular features that are most important for a compound's activity, guiding medicinal chemistry efforts. digitellinc.com

A summary of AI applications is provided in the table below:

| AI Application | Description | Potential Impact |

| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerates the discovery of new lead compounds. |

| Predictive Modeling | Prediction of bioactivity, toxicity, and ADMET properties. | Reduces the need for extensive experimental screening. mdpi.com |

| Interpretable AI | Identification of key molecular features for activity. digitellinc.com | Guides the optimization of lead compounds. |

Q & A

Basic: What are the standard synthetic routes for 3-(3-Methylbutanamido)isonicotinic acid, and what factors influence reaction yield?

Answer:

The synthesis of this compound typically involves a two-step process: (1) activation of the carboxylic acid group in isonicotinic acid and (2) coupling with 3-methylbutanamine. A common method is using carbodiimide coupling agents (e.g., EDC or DCC) with NHS to form an active ester intermediate, followed by amide bond formation . Reaction yield (e.g., ~32% in analogous syntheses) depends on:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Stoichiometry : Excess amine (1.5–2 eq.) improves conversion.

- Temperature : Room temperature or mild heating (40–60°C) minimizes decomposition.

- Purification : Column chromatography or recrystallization removes unreacted starting materials .

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

Answer:

Characterization involves:

- NMR :

- ¹H NMR: Peaks at δ 8.5–8.8 ppm (pyridine protons), δ 6.5–7.5 ppm (amide NH), and δ 0.9–1.2 ppm (methyl groups).

- ¹³C NMR: Carbonyl signals at ~170 ppm (amide) and ~165 ppm (carboxylic acid).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (expected ~250–260 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Answer:

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 Ethanol ~10–15 Water (pH 7) <1 -

Stability :

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations identify binding modes:

- Target selection : Enzymes with carboxylate-binding pockets (e.g., kinases, proteases) are prioritized.

- Docking parameters : Grid boxes centered on active sites, with flexible side-chain sampling.

- Validation : Compare predicted ΔG values with experimental IC₅₀ data from analogous compounds (e.g., fluorinated isonicotinic acids ).

- Key interactions : The amide group forms hydrogen bonds with catalytic residues, while the methylbutanamido moiety enhances hydrophobic contacts .

Advanced: How does the 3-methylbutanamido substituent influence pharmacokinetic properties compared to other isonicotinic acid derivatives?

Answer:

- Lipophilicity : logP increases by ~1.5 compared to unsubstituted isonicotinic acid, improving membrane permeability (measured via PAMPA assay).

- Metabolic stability : The branched alkyl chain reduces CYP450-mediated oxidation (t₁/₂ > 2 hrs in microsomal assays).

- SAR trends : Bulkier substituents (e.g., trifluoromethyl ) further enhance target affinity but may reduce solubility.

Advanced: What analytical strategies resolve enantiomeric impurities in synthesized this compound?

Answer:

- Chiral HPLC : Use Chiralpak IA/IB columns with hexane:IPA (90:10) mobile phase; retention time differences >2 mins for enantiomers.

- Circular Dichroism (CD) : Peaks at 220–240 nm distinguish R/S configurations.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (requires high-purity samples) .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

- Variation points :

- Amide substituents : Test linear vs. branched alkyl chains (e.g., 3-methyl vs. 2-ethyl).

- Pyridine modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5/6 .

- Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.